

Physical and chemical properties of 2-Ethyl-2-phenylmalonamide

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An In-depth Technical Guide to 2-Ethyl-2-phenylmalonamide (PEMA)

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Ethyl-2-phenylmalonamide (PEMA), a principal active metabolite of the anticonvulsant drug primidone.^{[1][2]} Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights. We delve into the compound's structural characteristics, reactivity, and analytical methodologies, contextualized by its significant pharmacological role. The protocols and data presented herein are intended to serve as a foundational resource for the study and application of this important molecule.

Introduction: The Significance of a Metabolite

2-Ethyl-2-phenylmalonamide (PEMA), while a subject of study in its own right, derives much of its scientific interest from its role as one of two major active metabolites of primidone, the other being phenobarbital.^{[1][3]} Upon hepatic metabolism, the pyrimidine ring of primidone is cleaved, yielding PEMA.^[4] This biotransformation is not merely a degradation pathway; it produces a compound with its own distinct pharmacological profile that contributes to the overall therapeutic efficacy of the parent drug.^{[3][5]} Understanding the intrinsic properties of PEMA is therefore critical for a complete pharmacokinetic and pharmacodynamic picture of

primidone therapy. This guide elucidates these properties, providing the technical foundation necessary for its synthesis, identification, and quantification.

Molecular Structure and Chemical Identity

The structural foundation of PEMA consists of a central malonamide core substituted with both an ethyl and a phenyl group at the alpha-carbon position.^[4] This configuration is key to its chemical behavior and biological activity.

- IUPAC Name: 2-ethyl-2-phenylpropanediamide^{[5][6]}
- Common Synonyms: Phenylethylmalonamide, PEMA^{[1][6]}
- CAS Number: 7206-76-0^{[2][6]}
- Molecular Formula: C₁₁H₁₄N₂O₂^[5]
- Molecular Weight: 206.24 g/mol ^{[1][5]}
- SMILES: CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N^{[5][6]}
- InChI Key: JFZHPFOXAAIUMB-UHFFFAOYSA-N^[5]

Physicochemical Properties

The physical characteristics of PEMA dictate its behavior in various experimental and physiological environments, from solubility in laboratory solvents to its ability to cross biological membranes. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White crystalline solid	[6][7]
Melting Point	120 °C (with decomposition)	[8][9]
Boiling Point	440.9 °C at 760 mmHg	[8]
Solubility in Water	Less than 0.1 mg/mL at 17.8 °C (64 °F)	[5][6]
Flash Point	113 °C (235.4 °F) - closed cup	[9]
Density	1.183 g/cm³	[8]

The low aqueous solubility is a critical factor in experimental design, particularly for extraction from biological matrices like serum or plasma.[5][6] Chloroform extraction under alkaline conditions (pH >9) is an effective method to achieve high recovery rates (85–92%) by minimizing the ionization of the amide groups and improving partitioning into the organic solvent.[5]

Chemical Reactivity and Stability

As a diamide, PEMA's reactivity is governed by the chemistry of the amide functional groups.

- Stability: The compound is stable under normal laboratory temperatures and pressures.[8] It is, however, incompatible with strong oxidizing agents.[7][8]
- Reactivity:
 - Hydrolysis: Like other amides, PEMA can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid (2-ethyl-2-phenylmalonic acid) and ammonia.
 - Reactions with Azo/Diazo Compounds: It can react with azo and diazo compounds, potentially generating toxic gases.[5][7]
 - Combustion: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and carbon monoxide.[8]

- Storage: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[8]

Spectroscopic Profile for Structural Elucidation

Accurate identification and quantification of PEMA rely on a combination of modern spectroscopic techniques. A recent study provided a detailed analysis of its spectroscopic properties through both experimental and theoretical (Density Functional Theory) methods.[4][10]

- ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is fundamental for confirming the molecular structure. The chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10][11] Experimental ¹H and ¹³C NMR spectra have been recorded in solvents such as DMSO and methanol.[4]
- Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present. Experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra have been recorded in the 4000-400 cm⁻¹ region, allowing for the characterization of C=O, N-H, and C-H vibrations.[4][10]
- Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. Data is available from GC-MS and LC-MS analyses, providing confirmation of the compound's identity in complex mixtures.[6][12]
- UV-Vis Spectroscopy: The UV-Vis spectrum, recorded in the gas phase and in ethanol, shows characteristic absorption bands. Experimental analysis reveals a sharp band at 225 nm and a weaker band at 259 nm, which correlate well with theoretical calculations.[4]

Pharmacological Context and Mechanism of Action

PEMA is more than an inert byproduct; it is an active anticonvulsant that contributes to the therapeutic effect of primidone.[1][3]

- Metabolic Formation: Primidone is metabolized in the liver by cytochrome P450 enzymes, which catalyze the oxidative cleavage of its pyrimidine ring to form PEMA.[5][13]

- Anticonvulsant Activity: The anticonvulsant properties of PEMA are linked to several mechanisms:
 - Inhibition of Glutamate Dehydrogenase: PEMA is a known inhibitor of glutamate dehydrogenase, an enzyme crucial for the metabolism of the excitatory neurotransmitter glutamate.[5][14] By modulating glutamate levels, PEMA helps to reduce neuronal excitability.
 - Neuronal Membrane Stabilization: It is believed to stabilize neuronal membranes by interacting with multiple ion channel systems, which helps prevent the propagation of abnormal electrical signals that characterize seizures.[5]
- Pharmacokinetics: PEMA has a half-life of approximately 16 hours in humans.[13] Its concentration in blood and cerebrospinal fluid can be measured to monitor primidone therapy and understand its pharmacokinetic profile.[5][15]

Experimental Methodologies

The accurate quantification of PEMA in biological fluids is paramount for both clinical monitoring and research. Gas-Liquid Chromatography (GLC) is a well-established method for this purpose.

Protocol: Quantification of PEMA in Serum by Gas-Liquid Chromatography

This protocol is based on a validated method that is notable for its simplicity, as it does not require chemical derivatization.[9]

Objective: To determine the concentration of **2-Ethyl-2-phenylmalonamide** in human serum.

Principle: PEMA is extracted from an alkalinized serum sample into an organic solvent (chloroform) containing an internal standard. The concentrated extract is then analyzed by GLC with a nitrogen-phosphorus detector.

Materials:

- Serum sample

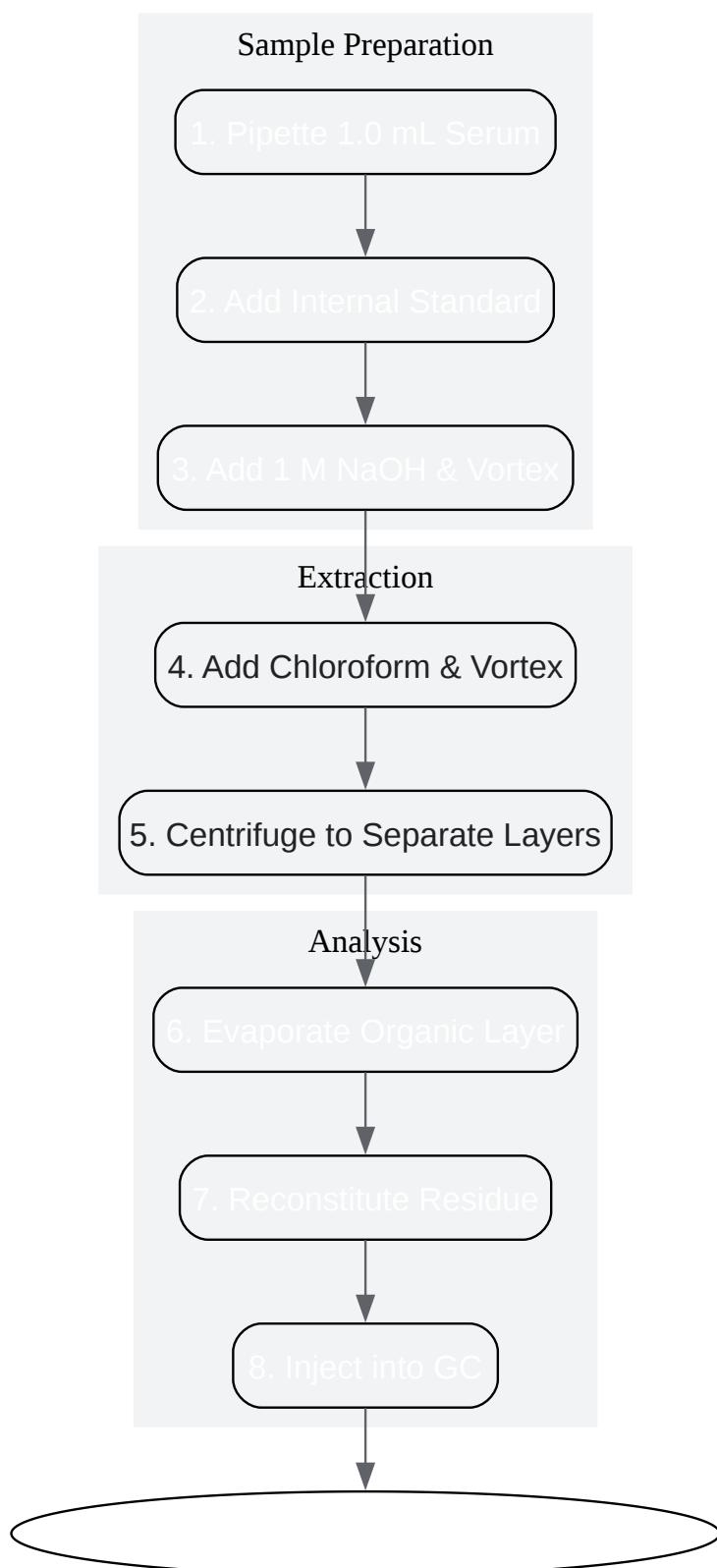
- 2-Ethyl-2-phenylmalonamide (PEMA) standard
- Internal Standard: 2-ethyl-2-(p-tolyl)malonamide
- Chloroform (HPLC grade)
- Sodium Hydroxide (NaOH), 1 M
- Deionized water
- Centrifuge tubes (15 mL, glass)
- Vortex mixer
- Centrifuge
- Evaporation unit (e.g., nitrogen stream)
- Gas chromatograph equipped with a nitrogen-phosphorus detector

Procedure:

- Sample Preparation:
 - Pipette 1.0 mL of serum into a 15 mL glass centrifuge tube.
 - Add 100 μ L of the internal standard solution.
 - Add 0.5 mL of 1 M NaOH to alkalinize the sample. Vortex for 10 seconds.
- Liquid-Liquid Extraction:
 - Add 5.0 mL of chloroform to the tube.
 - Cap and vortex vigorously for 1 minute to ensure thorough mixing.
 - Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
- Solvent Evaporation:

- Carefully transfer the lower organic (chloroform) layer to a clean tube.
- Evaporate the chloroform to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution & Injection:
 - Reconstitute the dried residue in 50 µL of chloroform.
 - Inject 1-2 µL into the gas chromatograph.
- Calibration and Quantification:
 - Prepare a series of calibration standards by spiking drug-free serum with known concentrations of PEMA.
 - Process the calibrators using the same procedure as the unknown samples.
 - Construct a calibration curve by plotting the peak area ratio (PEMA/Internal Standard) against the PEMA concentration.
 - Determine the concentration of PEMA in the unknown sample from the calibration curve.

This self-validating system, through the use of an internal standard and a multi-point calibration curve, ensures the accuracy and reproducibility of the results.



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Workflow for PEMA quantification in serum.

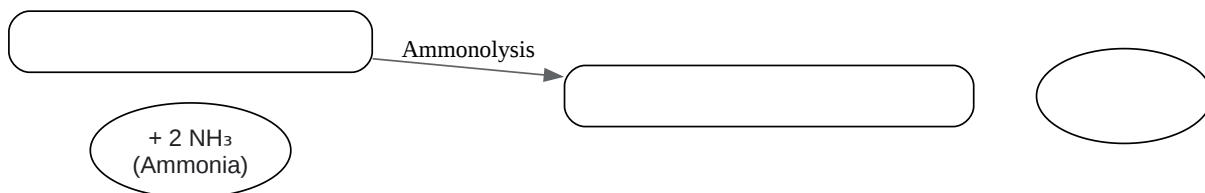
Chemical Synthesis Pathway

PEMA is typically synthesized via the ammonolysis of its corresponding diethyl ester, a foundational reaction in amide chemistry.

Reaction: Diethyl 2-ethyl-2-phenylmalonate is treated with ammonia. The reaction proceeds through a nucleophilic acyl substitution mechanism, where ammonia displaces the ethoxide leaving groups in a stepwise manner to form the final diamide product.

Methods:

- Aqueous Ammonia: Early methods involved the reaction of the diethyl ester with aqueous ammonia, following third-order kinetics.[5]
- Solventless High-Temperature Amination: A more modern, efficient, and environmentally friendly approach involves heating the diethyl ester with solid ammonium chloride at high temperatures (e.g., 150°C), which can achieve conversions as high as 95%. [5]



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Synthesis of PEMA via ammonolysis.

Conclusion

2-Ethyl-2-phenylmalonamide is a molecule of significant interest due to its dual identity as a distinct chemical entity and a pharmacologically active metabolite. Its physicochemical properties, including low water solubility and characteristic spectroscopic profile, provide the necessary parameters for its isolation, identification, and quantification. As a contributor to the anticonvulsant effects of primidone, PEMA's mechanism of action continues to be an area of active research. The methodologies and data compiled in this guide offer a robust framework

for professionals engaged in the development, analysis, and study of this compound and its parent drug.

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